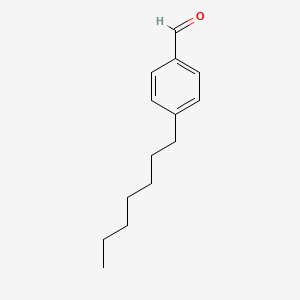
(2S)-2-Amino-2-cyclopentylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-cyclopentylethan-1-ol, also known as ACE, is a chiral amino alcohol that has been used in various scientific research studies. It is a cyclopentane derivative that contains a primary amino group and a hydroxyl group. ACE is an important intermediate that is used in the synthesis of various compounds and has been studied for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol is not fully understood. However, it has been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a chiral ligand for various enzymes and receptors in the body. It has also been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a neurotransmitter or modulator in the central nervous system.
Biochemical and Physiological Effects:
(2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been shown to have neuroprotective effects and may protect against neuronal damage. Additionally, (2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have anti-inflammatory effects and may reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-Amino-2-cyclopentylethan-1-ol in lab experiments is its high enantioselectivity. This makes it a useful tool in asymmetric synthesis and in the synthesis of chiral drugs. However, one limitation of using (2S)-2-Amino-2-cyclopentylethan-1-ol is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for the study of (2S)-2-Amino-2-cyclopentylethan-1-ol. One possible direction is the development of (2S)-2-Amino-2-cyclopentylethan-1-ol-based drugs for the treatment of neurological disorders. Another direction is the study of (2S)-2-Amino-2-cyclopentylethan-1-ol as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol and its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of (2S)-2-Amino-2-cyclopentylethan-1-ol can be achieved through various methods. One of the most common methods is the reduction of 2-cyclopentenone with sodium borohydride in the presence of a chiral catalyst. Another method involves the reaction of 2-cyclopentenone with hydroxylamine-O-sulfonic acid followed by reduction with sodium borohydride. These methods result in the formation of (2S)-2-Amino-2-cyclopentylethan-1-ol with high enantioselectivity.
Applications De Recherche Scientifique
(2S)-2-Amino-2-cyclopentylethan-1-ol has been used in various scientific research studies due to its unique properties. It has been studied for its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been studied for its potential use in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
(2S)-2-amino-2-cyclopentylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQSKJYQZWAJFK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-cyclopentylethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)
![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)
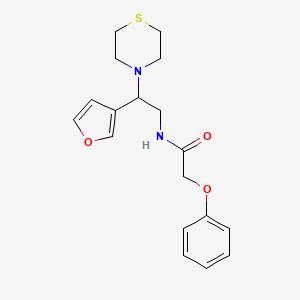
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)
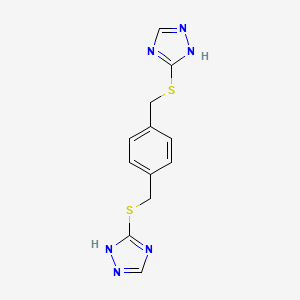
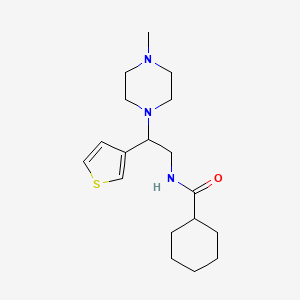
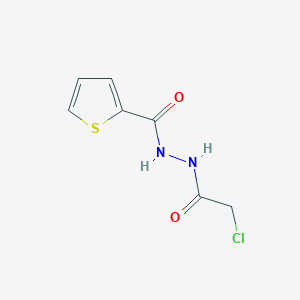
![N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2925061.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2925064.png)
![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)
